molecular formula C18H15FN2O3S2 B3013022 2-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide CAS No. 922591-26-2

2-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide

Cat. No. B3013022
CAS RN: 922591-26-2
M. Wt: 390.45
InChI Key: CJMKVNIQYLFTPW-UHFFFAOYSA-N
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Description

The compound 2-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide is a synthetic molecule that likely contains a benzamide moiety, a thiazole ring, and a fluorophenyl group. Although the specific compound is not directly mentioned in the provided papers, similar compounds with benzamide and thiazole structures have been synthesized and studied for their structural and biological properties.

Synthesis Analysis

The synthesis of related compounds involves strategic intermediates and reactions such as N-acylation, cyclization of thioamide, and Fries rearrangement. For instance, the regioselective synthesis of a heterocyclic amide was achieved through N-acylation followed by a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions . Another compound was synthesized by cyclization of thioamide with 2-chloroacetoacetate . These methods suggest potential pathways for the synthesis of the compound , which may involve similar intermediates and reaction conditions.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the crystal structure of synthesized compounds. For example, the crystal structure of a related compound, 2-chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, was determined and found to belong to the monoclinic space group . Similarly, the crystal structure of another benzamide derivative was established, which crystallizes in the monoclinic space group and is stabilized by various intermolecular interactions . These findings provide insights into the possible molecular conformation and stabilization of the compound of interest.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include acylation, cyclization, and rearrangement processes. The Fries rearrangement, in particular, is a notable reaction that can be performed under microwave irradiation without the need for a catalyst or solvent . Theoretical studies, such as density functional theory (DFT) calculations, have been used to study the mechanisms of these reactions, providing a deeper understanding of the processes that could be applied to the synthesis of 2-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various spectroscopic techniques such as IR, ^1H NMR, and MS spectra . The crystallographic analysis provides additional information on the density and molecular weight, which are important for understanding the physical properties of the compound . Preliminary biological activity, such as herbicidal activity, has also been tested, indicating potential applications of these compounds .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Antimicrobial and Antifungal Action : Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, which include compounds structurally related to 2-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide, have been studied for their antimicrobial and antifungal properties. These compounds have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, indicating their potential as broad-spectrum antimicrobial agents (Sych et al., 2019).

Cardiovascular Research

  • Cardiac Electrophysiological Activity : Research on N-substituted imidazolylbenzamides or benzene-sulfonamides, similar in structure to the compound , has revealed their potential as selective class III agents in cardiac electrophysiology. This indicates a possible role in managing arrhythmias and other cardiac conditions (Morgan et al., 1990).

Cancer Research

  • Anticancer Activity : Compounds structurally akin to 2-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide have been synthesized and evaluated for anticancer activity against various cancer cell lines. These compounds have shown moderate to excellent activity, suggesting potential utility in cancer treatment (Ravinaik et al., 2021).

Synthesis and Chemical Applications

  • Synthetic Applications : The fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides, related to the compound of interest, demonstrates the utility of such compounds in synthetic chemistry, particularly in creating fluorinated sulfinate salts for use as radical precursors (He et al., 2015).

Antimalarial and Antiviral Research

  • Antimalarial and Antiviral Activity : Studies have investigated the antimalarial properties of sulfonamide derivatives, akin to the compound , and found them effective against malaria. Additionally, some compounds have been explored for their potential against COVID-19, providing a new avenue for antiviral research (Fahim & Ismael, 2021).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific chemical structure and the biological target. Without specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

Future research on this compound could involve exploring its synthesis, investigating its chemical reactivity, studying its mechanism of action in biological systems, and evaluating its physical and chemical properties .

properties

IUPAC Name

2-ethylsulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S2/c1-2-26(23,24)16-6-4-3-5-14(16)17(22)21-18-20-15(11-25-18)12-7-9-13(19)10-8-12/h3-11H,2H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMKVNIQYLFTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide

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